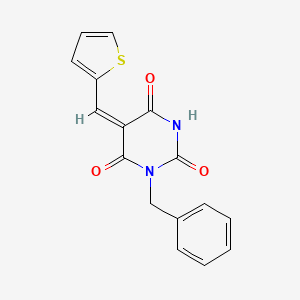![molecular formula C17H28N2O2 B5090254 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine](/img/structure/B5090254.png)
4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine, also known as MBDB, is a chemical compound that belongs to the phenethylamine and amphetamine classes of drugs. It is a psychoactive substance that has been used as a recreational drug, but it also has potential therapeutic applications.
Wirkmechanismus
4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. It also acts as a weak inhibitor of the reuptake of serotonin and dopamine, which prolongs their effects. The release of these neurotransmitters is thought to be responsible for the psychoactive effects of 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine, including its euphoric and empathogenic effects.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of oxytocin, which is a hormone that is associated with social bonding and trust. 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine has been shown to increase feelings of empathy and emotional closeness, which may be why it has been used as a recreational drug.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a relatively long half-life, which means that its effects can be studied over a longer period of time. However, one limitation is that it has a low affinity for the serotonin and dopamine receptors, which means that it may not be as effective as other drugs that target these receptors.
Zukünftige Richtungen
There are a number of future directions for research on 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine. One direction is to study its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another direction is to study its effects on the brain and how it interacts with other neurotransmitters. Additionally, more research is needed to understand the long-term effects of 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine use and its potential for addiction. Finally, more research is needed to develop more effective and efficient methods of synthesizing and purifying 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine.
Conclusion:
In conclusion, 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine is a chemical compound that has potential therapeutic applications but has also been used as a recreational drug. It acts as a serotonin and dopamine releaser and has been shown to have a number of biochemical and physiological effects. 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine has advantages and limitations for use in laboratory experiments, and there are a number of future directions for research on this compound.
Synthesemethoden
4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine can be synthesized by using a variety of methods, including the reductive amination of 4-methoxyphenylacetone with 2-(4-morpholinyl)ethylamine. The reaction is usually carried out under acidic conditions, and the product is purified by recrystallization or chromatography. Other methods of synthesis include the use of Grignard reagents, lithium aluminum hydride, and other reducing agents.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. It has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine has also been studied for its potential use in treating neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-15(18-9-10-19-11-13-21-14-12-19)3-4-16-5-7-17(20-2)8-6-16/h5-8,15,18H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJANOHTAAFPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)butan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5090173.png)
![methyl 4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5090182.png)
![ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5090184.png)
![N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5090192.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B5090198.png)

![6,8-dimethyl-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5090211.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B5090225.png)
![N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5090234.png)
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)
![2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5090245.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5090249.png)
![3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5090252.png)